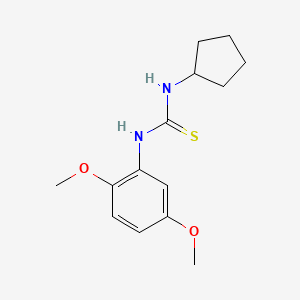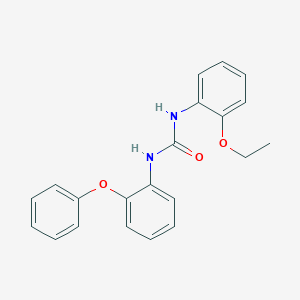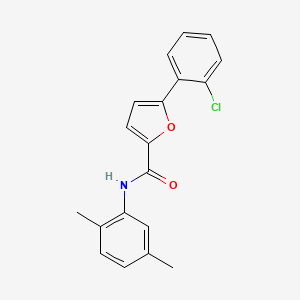
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea, also known as CPDT, is a compound that has gained attention in the scientific community for its potential use in various research applications. CPDT is a thiourea derivative that has been synthesized through various methods and has been found to exhibit promising effects on various biochemical and physiological processes.
Mechanism of Action
The exact mechanism of action of N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea is not fully understood, but it has been suggested to act through various pathways, including the inhibition of certain enzymes and the modulation of various receptors. This compound has been found to interact with the sigma-1 receptor, which has been implicated in various physiological processes, including pain perception and neuroprotection.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the modulation of ion channels, the inhibition of certain enzymes, and the modulation of various receptors. This compound has been found to exhibit neuroprotective effects in various in vitro and in vivo models, including models of Parkinson's disease and traumatic brain injury. In addition, this compound has been found to exhibit anti-cancer activity in various cancer cell lines.
Advantages and Limitations for Lab Experiments
One advantage of N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea is its potential use as a therapeutic agent in various research fields, including neuroscience and cancer research. This compound has been found to exhibit promising effects in various in vitro and in vivo models, making it a potentially useful tool for researchers. One limitation of this compound is its relatively limited availability and high cost, which may limit its widespread use in research.
Future Directions
There are several future directions for research on N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea, including further elucidation of its mechanism of action and the development of more efficient synthesis methods. In addition, further research is needed to determine the potential therapeutic applications of this compound in various research fields, including neuroscience and cancer research. Finally, the development of more cost-effective methods for the synthesis of this compound may increase its availability and potential use in research.
Synthesis Methods
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea has been synthesized through multiple methods, including the reaction of cyclopentylamine with 2,5-dimethoxybenzoyl isothiocyanate, as well as the reaction of cyclopentylamine with 2,5-dimethoxybenzoyl chloride followed by the reaction with thiourea. The purity of the synthesized this compound can be confirmed through various analytical methods, including HPLC and NMR spectroscopy.
Scientific Research Applications
N-cyclopentyl-N'-(2,5-dimethoxyphenyl)thiourea has been found to have potential applications in various scientific research fields, including neuroscience and cancer research. In neuroscience, this compound has been shown to exhibit neuroprotective effects and has been suggested as a potential therapeutic agent for neurodegenerative diseases. In cancer research, this compound has been found to exhibit anti-cancer activity and has been suggested as a potential chemotherapeutic agent.
properties
IUPAC Name |
1-cyclopentyl-3-(2,5-dimethoxyphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2S/c1-17-11-7-8-13(18-2)12(9-11)16-14(19)15-10-5-3-4-6-10/h7-10H,3-6H2,1-2H3,(H2,15,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHXSRRAJWMZLNY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC)NC(=S)NC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-bromo-2-methylphenoxy)acetyl]pyrrolidine](/img/structure/B5866885.png)
![5-methyl-4-[(4-methylphenoxy)methyl]-2-furamide](/img/structure/B5866890.png)
![N,N-dimethyl-3-(8-methylimidazo[1,2-a]pyridin-2-yl)benzenesulfonamide](/img/structure/B5866912.png)


![N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}-2-furamide](/img/structure/B5866927.png)
![2-[4-(2-furoyl)-1-piperazinyl]-N-(4-methylphenyl)acetamide](/img/structure/B5866930.png)

![2-chloro-4-[(phenylsulfonyl)amino]phenyl thiocyanate](/img/structure/B5866942.png)
![N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(3-oxo-2,3-dihydro-4H-1,4-benzoxazin-4-yl)acetamide](/img/structure/B5866949.png)

![N-(3,5-dimethylphenyl)-2-[(2-fluorobenzyl)oxy]benzamide](/img/structure/B5866970.png)
![4-{[4-(2-fluorophenyl)-1-piperazinyl]methyl}-2,6-dimethoxyphenol](/img/structure/B5866974.png)
